![molecular formula C20H54FeSi6 B14241434 Iron(2+) bis[tris(trimethylsilyl)methanide] CAS No. 345950-17-6](/img/structure/B14241434.png)
Iron(2+) bis[tris(trimethylsilyl)methanide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+) bis[tris(trimethylsilyl)methanide] is a coordination complex composed of an iron cation (Fe2+) and two tris(trimethylsilyl)methanide anions. This compound is part of a broader category of metal amides and is known for its unique structural and chemical properties. The bulky hydrocarbon backbone of the tris(trimethylsilyl)methanide ligands imparts lipophilicity and low lattice energy to the complex, making it soluble in nonpolar organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(2+) bis[tris(trimethylsilyl)methanide] can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous iron(II) chloride with an alkali metal bis[tris(trimethylsilyl)methanide] in a nonpolar organic solvent. The reaction proceeds as follows :
FeCl2+2Na[N(SiMe3)2]→Fe[N(SiMe3)2]2+2NaCl
The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining iron(2+) bis[tris(trimethylsilyl)methanide] can be purified by distillation or sublimation.
Industrial Production Methods
Industrial production methods for iron(2+) bis[tris(trimethylsilyl)methanide] are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated filtration systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+) bis[tris(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: The tris(trimethylsilyl)methanide ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other silylamides or phosphines as reagents.
Major Products Formed
Oxidation: Iron(III) bis[tris(trimethylsilyl)methanide] complexes.
Reduction: Iron(I) bis[tris(trimethylsilyl)methanide] complexes.
Substitution: Complexes with different ligands replacing the tris(trimethylsilyl)methanide ligands.
Wissenschaftliche Forschungsanwendungen
Iron(2+) bis[tris(trimethylsilyl)methanide] has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of iron-based drugs.
Wirkmechanismus
The mechanism of action of iron(2+) bis[tris(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bulky tris(trimethylsilyl)methanide ligands provide steric protection to the iron center, allowing it to participate in selective reactions. The compound can interact with molecular targets such as small molecules, ions, and other metal complexes, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Iron(2+) bis[tris(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
Iron(2+) bis[trimethylsilylamide]: Similar in structure but with different steric and electronic properties.
Iron(2+) bis[bis(trimethylsilyl)amide]: Another related compound with distinct reactivity and solubility characteristics.
Iron(2+) bis[tris(trimethylsilyl)silane]: A compound with similar ligands but different coordination chemistry.
The uniqueness of iron(2+) bis[tris(trimethylsilyl)methanide] lies in its bulky tris(trimethylsilyl)methanide ligands, which impart unique solubility, reactivity, and stability properties to the complex .
Eigenschaften
CAS-Nummer |
345950-17-6 |
|---|---|
Molekularformel |
C20H54FeSi6 |
Molekulargewicht |
519.0 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methyl-trimethylsilane;iron(2+) |
InChI |
InChI=1S/2C10H27Si3.Fe/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
InChI-Schlüssel |
LBRPEHMIIPEXIE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


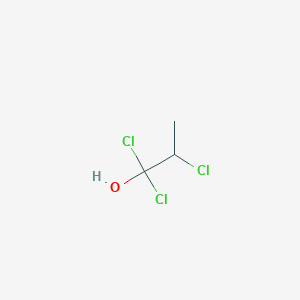
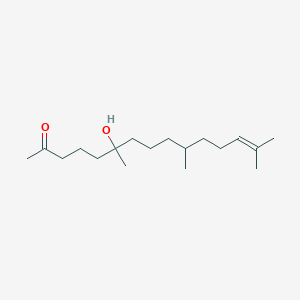
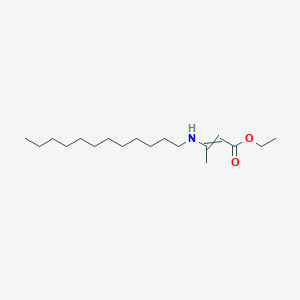

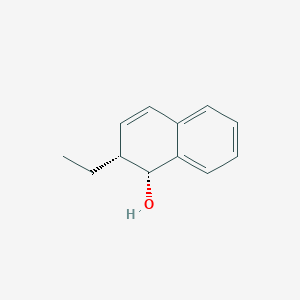
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
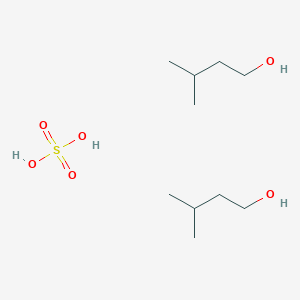
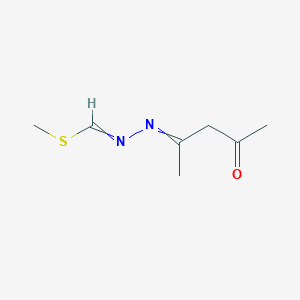
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)

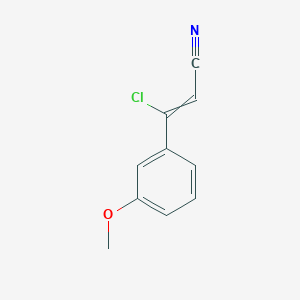
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

